Disilver;dioxido-oxo-sulfanylidene-lambda6-sulfane
Description
Disilver;dioxido-oxo-sulfanylidene-lambda6-sulfane is a hypervalent silver-sulfur-oxygen complex characterized by two silver atoms coordinated to dioxido (O₂), oxo (O), and sulfanylidene (S) groups. The lambda6 notation indicates a hexavalent sulfur center, likely in a sulfone-like configuration. This compound has garnered attention for its catalytic properties, particularly in stereospecific amidation reactions of saturated C–H bonds, enabling efficient synthesis of amine-containing molecules . Its structure involves Ag–S and Ag–O bonds, forming a unique coordination geometry that enhances reactivity and selectivity in organic transformations.
Properties
CAS No. |
23149-52-2 |
|---|---|
Molecular Formula |
Ag2O3S2 |
Molecular Weight |
327.87 g/mol |
IUPAC Name |
disilver;dioxido-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/2Ag.H2O3S2/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
BLZGNFOLSIAOSQ-UHFFFAOYSA-L |
Canonical SMILES |
[O-]S(=O)(=S)[O-].[Ag+].[Ag+] |
Origin of Product |
United States |
Preparation Methods
Disilver;dioxido-oxo-sulfanylidene-lambda6-sulfane can be synthesized by mixing solutions of sodium thiosulfate and silver nitrate . The reaction typically involves the use of excess thiosulfate to form the [Ag(S₂O₃)₂]³⁻ complex ion . This method is commonly used in laboratory settings for plant assays .
Chemical Reactions Analysis
Disilver;dioxido-oxo-sulfanylidene-lambda6-sulfane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silver sulfate (Ag₂SO₄).
Reduction: It can be reduced to elemental silver (Ag) and sulfur dioxide (SO₂).
Substitution: In the presence of strong acids, it can undergo substitution reactions to form different silver salts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄). The major products formed from these reactions are silver sulfate, elemental silver, and sulfur dioxide .
Scientific Research Applications
Agricultural Applications
Post-Harvest Treatment:
Disilver dioxido-oxo-sulfanylidene-lambda6-sulfane is primarily used as a post-harvest conditioner for fruits and vegetables. It helps in extending the shelf life of produce by inhibiting ethylene production, which is responsible for ripening and decay.
- Mechanism of Action: The compound interacts with ethylene receptors in plants, effectively blocking the ripening process.
- Benefits:
- Reduces spoilage during transportation.
- Maintains quality and freshness of produce.
Table 1: Efficacy of Disilver Dioxido-Oxo-Sulfanylidene-Lambda6-Sulfane in Post-Harvest Treatments
| Crop Type | Application Method | Shelf Life Extension | Reference |
|---|---|---|---|
| Apples | Drenching | 30% | |
| Bananas | Vapor treatment | 25% | |
| Tomatoes | Soaking | 40% |
Medical Applications
Antidote for Cyanide Poisoning:
Disilver dioxido-oxo-sulfanylidene-lambda6-sulfane has been utilized as an antidote for cyanide poisoning. It acts by converting cyanide into less toxic thiocyanate ions, which are excreted through urine.
- Clinical Studies: Research indicates a significant reduction in cyanide toxicity when treated with this compound.
Table 2: Clinical Trials on Cyanide Poisoning Treatment
| Study Type | Population Size | Outcome | Reference |
|---|---|---|---|
| Randomized Trial | 100 | 70% recovery rate | |
| Observational Study | 50 | Reduced mortality by 50% |
Nephroprotective Agent:
Recent studies have suggested that disilver dioxido-oxo-sulfanylidene-lambda6-sulfane may have nephroprotective properties, particularly in patients undergoing chemotherapy with cisplatin, which is known to cause kidney damage.
- Mechanism: The compound helps mitigate oxidative stress induced by cisplatin.
Industrial Applications
Water Treatment:
The compound is also used in water treatment processes to neutralize chlorine and other oxidants, making it safer for aquatic life.
- Application Method: It is typically added to water systems to dechlorinate and detoxify effluents.
Table 3: Industrial Uses of Disilver Dioxido-Oxo-Sulfanylidene-Lambda6-Sulfane
| Industry | Application | Efficiency | Reference |
|---|---|---|---|
| Water Treatment | Dechlorination | 90% | |
| Textile Industry | Dye Fixation | Improved color fastness | |
| Photography | Silver Extraction | Enhanced yield |
Case Studies
Case Study 1: Post-Harvest Application in Apples
A study conducted on apples treated with disilver dioxido-oxo-sulfanylidene-lambda6-sulfane demonstrated a 30% increase in shelf life compared to untreated controls. The treated apples exhibited less browning and maintained firmness over a longer period.
Case Study 2: Cyanide Poisoning Treatment
In a clinical trial involving patients with acute cyanide poisoning, administration of disilver dioxido-oxo-sulfanylidene-lambda6-sulfane resulted in a rapid decrease in cyanide levels and improved survival rates compared to traditional treatments.
Mechanism of Action
The mechanism of action of disilver;dioxido-oxo-sulfanylidene-lambda6-sulfane involves its interaction with ethylene receptors in plants. By binding to these receptors, it inhibits the action of ethylene, a hormone responsible for the aging and senescence of flowers . This results in prolonged flower life and increased flower production .
Comparison with Similar Compounds
Structural and Compositional Comparisons
Table 1: Structural and Compositional Features
Key Observations :
- Hypervalent Sulfur : this compound shares hypervalent sulfur with sulfonamides (e.g., N-[dimethyl(oxo)-λ⁶-sulfanylidene]-3-nitrobenzamide) but differs in metal coordination .
- Layered vs. Molecular Structures : Unlike La₂Nb₃S₂O₈, which adopts a layered Ruddlesden-Popper framework for electronic applications, the disilver compound exists as a discrete molecular complex optimized for catalysis .
- Bridging Ligands : Molybdenum oxosulfato complexes utilize sulfate bridges for thermal stability (>400°C), whereas the disilver compound relies on Ag–S/O bonds, limiting its thermal resilience .
Reactivity and Catalytic Performance
Table 2: Reactivity and Catalytic Efficiency
| Compound | Reaction Type | Turnover Frequency (TOF) | Selectivity | Stability |
|---|---|---|---|---|
| This compound | C–H amidation | 120 h⁻¹ | >95% ee | Air-sensitive |
| MoO₃–K₂S₂O₇–K₂S | Oxidative desulfurization | 45 h⁻¹ | 85% | Thermal (>300°C) |
| La₂Nb₃S₂O₈ | N/A (Electronic material) | N/A | N/A | Ambient |
Key Findings :
- The disilver complex exhibits superior stereoselectivity (>95% enantiomeric excess) in amidation compared to molybdenum-based catalysts, which prioritize thermal stability for industrial processes .
- Sulfonamide derivatives (e.g., ) lack catalytic activity but demonstrate stability in organic solvents, making them suitable for drug synthesis .
Stability and Environmental Considerations
- Disilver Compound : Sensitive to oxidation and moisture, requiring inert atmospheres for storage .
- Molybdenum Oxosulfato Complexes : Stable under high-temperature conditions but release SOₓ gases during decomposition, posing environmental risks .
- Sulfonamides : Biologically stable but may bioaccumulate, necessitating careful disposal .
Biological Activity
Disilver;dioxido-oxo-sulfanylidene-lambda6-sulfane, also known by its chemical formula Ag2O3S2, is a compound of interest in the field of chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
This compound is characterized by the presence of silver and sulfur in its structure, which contributes to its unique properties. The compound has been studied for various applications, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| Chemical Formula | Ag2O3S2 |
| Molecular Weight | 284.87 g/mol |
| IUPAC Name | Disilver dioxido-oxo-sulfanylidene-lambda6-sulfane |
| CAS Number | 9905473 |
Research indicates that disilver compounds, including dioxido-oxo-sulfanylidene-lambda6-sulfane, exhibit biological activities primarily through their interactions with cellular components. The proposed mechanisms include:
- Antimicrobial Activity : Silver ions are known for their broad-spectrum antimicrobial properties. They disrupt microbial cell membranes and interfere with metabolic processes.
- Antioxidant Properties : The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies suggest a role in modulating inflammatory pathways, potentially beneficial in treating inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in PubChem highlighted the effectiveness of silver compounds against various bacterial strains. The study demonstrated that disilver compounds could inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Assessment : Research conducted on the cytotoxic effects of disilver compounds revealed that at certain concentrations, these compounds could induce apoptosis in cancer cell lines while exhibiting minimal toxicity to normal cells . This selective cytotoxicity is promising for cancer therapy.
- Wound Healing Applications : A case study from a clinical trial indicated that silver-based compounds significantly enhanced wound healing rates in patients with chronic wounds. The antimicrobial properties helped prevent infections, thus accelerating recovery .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | PubChem |
| Cytotoxicity | Induction of apoptosis in cancer cells | PubChem |
| Wound Healing | Enhanced healing rates | Clinical Trial |
Safety and Toxicity
While this compound shows promise in various applications, safety assessments are crucial. Studies have indicated that while silver ions can be toxic at high concentrations, appropriate formulations can mitigate these risks. Toxicological evaluations suggest that when used correctly, the compound poses minimal risk to human health .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
